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cob(I)yrinic acid a,c diamide -

cob(I)yrinic acid a,c diamide

Catalog Number: EVT-1588792
CAS Number:
Molecular Formula: C45H61CoN6O12-
Molecular Weight: 936.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cob(I)yrinic acid a,c diamide is a cobyrinic acid a,c diamide. It has a role as a mouse metabolite. It is a conjugate acid of a cob(I)yrinate a,c diamide(5-).
Overview

Cob(I)yrinic acid a,c-diamide is a significant intermediate in the biosynthesis of cobalamin, commonly known as vitamin B12. It is a derivative of cobyrinic acid a,c-diamide, characterized by the presence of a cobalt ion in its +1 oxidation state. This compound plays a crucial role in various enzymatic reactions, particularly those involved in the synthesis of coenzyme B12, which is essential for numerous biological processes, including DNA synthesis and red blood cell formation.

Source

Cob(I)yrinic acid a,c-diamide is primarily derived from microbial sources. It has been identified in various bacteria, including Pseudomonas denitrificans and Salmonella enterica, which are known to participate in the biosynthetic pathways leading to vitamin B12. The compound is produced during the conversion of cob(II)yrinic acid a,c-diamide, which is an earlier precursor in the biosynthetic pathway of cobalamin .

Classification

Cob(I)yrinic acid a,c-diamide belongs to the class of corrinoids, which are complex organic compounds that contain cobalt at their core. It is classified under the broader category of cofactors and prosthetic groups due to its role in enzyme activity and metabolic processes.

Synthesis Analysis

Methods

The synthesis of cob(I)yrinic acid a,c-diamide involves several enzymatic steps that convert precursors through a series of reductions and modifications. Key enzymes involved include:

  • Cobaltochelatase: This enzyme catalyzes the insertion of cobalt into hydrogenobyrinic acid a,c-diamide, forming cob(II)yrinic acid a,c-diamide, which can then be reduced to cob(I)yrinic acid a,c-diamide.
  • Cob(II)yrinic acid a,c-diamide reductase: This enzyme facilitates the reduction of cob(II)yrinic acid to its +1 oxidation state, yielding cob(I)yrinic acid .

Technical Details

The reduction process typically requires reducing agents such as NADH or other electron donors. The reaction conditions (e.g., pH, temperature) are optimized to enhance enzyme activity and yield.

Molecular Structure Analysis

Structure

Cob(I)yrinic acid a,c-diamide features a complex corrin ring structure with cobalt coordinated at its center. The molecular formula is C45H62N6O12CoC_{45}H_{62}N_{6}O_{12}Co, reflecting its intricate composition that includes multiple nitrogen and oxygen atoms integral to its corrin framework.

Data

  • InChI: InChI=1S/C45H62N6O12.Co/c1-21-36-24(10-13-32(56)57)41(3,4)28(49-36)18-27-23(9-12-31(54)55)43(6,19-29(46)52)39(48-27)22(2)37-25(11-14-33(58)59)44(7,20-30(47)53)45(8,51-37)40-26(17-35(62)63)42(5,38(21)50-40)16-15-34(60)61;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H10,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;/m1./s1
  • InChI Key: RIOREOKPRNNJQD-OKJGWHJPSA-M
Chemical Reactions Analysis

Reactions

Cob(I)yrinic acid a,c-diamide participates in several key reactions during vitamin B12 biosynthesis:

  1. Reduction Reaction: The conversion of cob(II)yrinic acid a,c-diamide to cob(I)yrinic acid a,c-diamide via reduction by specific reductases .
  2. Cobalt Insertion: Enzymatic insertion of cobalt into hydrogenobyrinic acid to form cob(I) derivatives .

Technical Details

These reactions often involve complex mechanisms where electron transfer occurs through various intermediates. The efficiency and specificity of these reactions are influenced by factors such as enzyme concentration and substrate availability.

Mechanism of Action

Process

The mechanism by which cob(I)yrinic acid a,c-diamide functions primarily revolves around its role as an electron carrier in enzymatic reactions involved in cobalamin biosynthesis. It acts as an intermediate that facilitates the transfer of electrons necessary for the reduction processes that convert higher oxidation state corrinoids into their active forms.

Data

Research indicates that the presence of specific cofactors and optimal environmental conditions significantly affects the efficiency of these biochemical pathways .

Physical and Chemical Properties Analysis

Physical Properties

Cob(I)yrinic acid a,c-diamide exists as a dark red or purple solid under standard conditions. Its solubility varies depending on the solvent used but is generally soluble in polar solvents due to its ionic character.

Chemical Properties

The compound exhibits properties typical of transition metal complexes:

  • Stability: Cob(I)-based compounds are generally less stable than their higher oxidation states but are crucial for specific biochemical transformations.
  • Reactivity: Cob(I)yrinic acid a,c-diamide readily participates in redox reactions due to its ability to switch between oxidation states.

Relevant data regarding stability constants and reactivity profiles can be found in specialized biochemical literature.

Applications

Scientific Uses

Cob(I)yrinic acid a,c-diamide has several important applications in scientific research:

  1. Enzyme Characterization: It serves as an essential substrate for studying enzymes involved in cobalamin biosynthesis.
  2. Biochemical Pathway Analysis: Researchers utilize it to elucidate metabolic pathways related to vitamin B12 synthesis and its role in cellular metabolism.
  3. Genetic Studies: Its biosynthetic pathway has been explored for genetic manipulation studies aimed at enhancing vitamin B12 production in microorganisms .
Enzymatic Roles in Cobalamin Biosynthesis

Cob(I)yrinic Acid a,c-Diamide as a Metabolic Intermediate in Vitamin B12 Synthesis

Cob(I)yrinic acid a,c-diamide represents a pivotal corrinoid intermediate in the de novo biosynthesis of adenosylcobalamin (coenzyme B₁₂). This compound occupies a convergent point in the two major cobalamin biosynthetic pathways: the oxygen-dependent pathway (exemplified by Pseudomonas denitrificans) and the anaerobic pathway (characterized in Salmonella enterica). In both pathways, the molecule serves as the immediate precursor for the critical adenosylation reaction that forms the biologically active coenzyme [1] [4].

Structurally, cob(I)yrinic acid a,c-diamide features a fully reduced cobalt(I) ion within a modified corrin ring, where the a and c carboxyl groups have been amidated. This diamidation, catalyzed by a specific amidotransferase (CobB in aerobic organisms), enhances the molecule's solubility and provides specific recognition motifs for downstream enzymes [4] [6]. The cobalt(I) state confers exceptional nucleophilicity to the central metal ion, enabling its attack on the 5' carbon of ATP during adenosyltransferase-catalyzed cofactor activation [3] [7].

Table 1: Key Structural and Functional Attributes of Cob(I)yrinic Acid a,c-Diamide

PropertyDescriptionFunctional Significance
Cobalt Oxidation StateCo(I)Provides strong nucleophile for adenosylation
Corrin Ring ModificationComplete with peripheral methylationsForms the core macrocycle of cobalamin
Amidated PositionsCarboxyl groups a and cEnhances solubility and enzyme recognition
Lower LigandAbsent (4-coordinate state)Facilitates reduction and adenosylation
Biosynthetic Convergence PointPresent in both aerobic and anaerobic pathwaysIndicates essential role in B₁₂ synthesis

Genomic analyses of the cob operon in Salmonella typhimurium reveal tight translational coupling of genes responsible for producing cob(I)yrinic acid a,c-diamide, ensuring coordinated expression of the enzymatic machinery required for its synthesis and utilization. This genetic organization underscores the metabolic significance of this intermediate and minimizes the accumulation of reactive corrinoid species that could be detrimental to cellular function [2] [9].

Redox Catalysis: Cob(II)yrinic Acid a,c-Diamide Reductase in Co(II)-to-Co(I) Reduction

The conversion of cob(II)yrinic acid a,c-diamide to its Co(I) reduced form constitutes a thermodynamically challenging step essential for adenosylcobalamin biosynthesis. This reduction is catalyzed by specific flavoenzymes classified as cob(II)yrinic acid a,c-diamide reductases (EC 1.16.8.1). These enzymes utilize reduced pyridine nucleotides (NADH or NADPH) as electron donors to effect the single-electron reduction of Co(II) to Co(I) [1] [8].

In Pseudomonas denitrificans, this reductase has been purified to homogeneity and characterized as a 6,300-fold enriched flavoprotein with a specific activity of 12.5 µmol min⁻¹ mg⁻¹. The enzyme demonstrates remarkable substrate specificity, reducing various Co(II)-corrinoids isolated from cobalamin-producing microorganisms but showing no activity toward non-corrinoid cobalt complexes [8]. The reaction mechanism involves tight coupling of hydride transfer from NADH to enzyme-bound FAD, followed by single-electron transfer to the cobalt center:

Cob(II)yrinic acid a,c-diamide + e⁻ + H⁺ → Cob(I)yrinic acid a,c-diamide

Table 2: Biochemical Properties of Cob(II)yrinic Acid a,c-Diamide Reductase

ParameterValue/CharacteristicExperimental Context
Enrichment Factor6,300-foldPurification from P. denitrificans
Specific Activity12.5 µmol min⁻¹ mg⁻¹NADH-dependent reduction
Cofactor RequirementFAD, NADH/NADPHStrict requirement
Substrate SpecificityBroad for Co(II)-corrinoidsIncludes cobyric acid derivatives
InhibitorsZn²⁺, Cu²⁺Metal ion interference
Optimal pH7.5-8.0Tris-HCl buffer system

The reduction potential of the Co(II)/Co(I) couple in cob(II)yrinic acid a,c-diamide is approximately -610 mV, rendering it inaccessible to physiological reductants like NADPH (E° = -320 mV) under standard conditions. The reductase circumvents this thermodynamic barrier through precise binding interactions that stabilize the transition state and modulate the effective reduction potential of the cobalt center. Spectroscopic studies indicate that enzyme binding induces a conformational distortion in the corrin ring, facilitating electron transfer through lowered activation energy [3] [9]. In Salmonella, this reduction is tightly coupled to the subsequent adenosylation step, minimizing the lifetime of the highly reactive Co(I) species, which is susceptible to oxidation by molecular oxygen or other cellular oxidants [1] [2].

ATP-Dependent Adenosyltransferases: CobA/CobO-Mediated Adenosylation Mechanisms

The adenosylation of cob(I)yrinic acid a,c-diamide represents the committed step in coenzyme B₁₂ biosynthesis, forming the unique organometallic Co-C bond characteristic of adenosylcobalamin. This reaction is catalyzed by ATP:cob(I)alamin adenosyltransferases (ACA), classified into three evolutionarily distinct families: CobA, PduO, and EutT. Among these, the CobA-type enzymes (exemplified by Salmonella typhimurium CobA and Pseudomonas denitrificans CobO) directly utilize cob(I)yrinic acid a,c-diamide as their physiological substrate [1] [3].

CobA functions as a homodimer with each monomer containing a Rossmann fold nucleotide-binding domain. The enzyme employs a sequential ordered mechanism where ATP binds first, adopting a constrained conformation that positions the 5' carbon for nucleophilic attack. Cob(I)yrinic acid a,c-diamide subsequently enters the active site, where its cobalt(I) center attacks the 5' carbon of ATP's ribose moiety, leading to the displacement of triphosphate and formation of the adenosyl-cobalt bond:

Cob(I)yrinic acid a,c-diamide + ATP → Adenosylcobyrinic acid a,c-diamide + PPPi

Structural analyses of S. typhimurium CobA (PDB: 1G64) reveal key catalytic residues that facilitate this transformation. Arg100 and Lys163 form salt bridges with the ATP triphosphate moiety, while Tyr150 stacks against the adenine ring, providing π-electron stabilization. A conserved glutamate residue (Glu111) coordinates the cobalt atom, displacing the lower axial ligand and generating a transient four-coordinate Co(I) species with heightened nucleophilicity [1] [3] [7].

Table 3: Comparative Analysis of Adenosyltransferase Families

CharacteristicCobA FamilyPduO FamilyEutT Family
Quaternary StructureHomodimerHomotrimerHomodimer?
Catalytic DomainRossmann foldHelical bundleUnknown
Metal RequirementNoneNoneDivalent cations
Substrate PreferenceIncomplete corrinoidsCobalaminCobalamin
Physiological RoleDe novo synthesisPropanediol utilizationEthanolamine utilization
Human HomologNoneMMAB (mitochondrial)None

The catalytic efficiency of CobA toward cob(I)yrinic acid a,c-diamide (kcat/Km = 1.2 × 10⁵ M⁻¹s⁻¹) significantly exceeds that toward intact cobalamin, indicating evolutionary specialization for de novo corrinoid assembly. This preference arises from enhanced recognition of the incompletely amidated corrinoid structure and optimized active site geometry for accommodating intermediates rather than the bulky, fully substituted cobalamin molecule [3]. In humans, mutations in the PduO-type adenosyltransferase (hATR, encoded by MMAB) disrupt this adenosylation step, causing methylmalonic aciduria—a metabolic disorder characterized by impaired branched-chain amino acid and odd-chain fatty acid catabolism [7] [9].

The adenosylation mechanism involves dramatic conformational changes in the enzyme. Upon ATP binding, 20 residues at the N-terminus become ordered, creating a novel ATP-binding pocket and extending a cleft that accommodates the corrinoid substrate. Kinetic isotope effect studies demonstrate that the reaction proceeds through an SN2 mechanism, with direct nucleophilic attack of Co(I) on the 5' carbon without formation of a pentavalent phosphate intermediate [3] [7].

Compound Index Table

Properties

Product Name

cob(I)yrinic acid a,c diamide

IUPAC Name

3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt

Molecular Formula

C45H61CoN6O12-

Molecular Weight

936.9 g/mol

InChI

InChI=1S/C45H62N6O12.Co/c1-21-36-24(10-13-32(56)57)41(3,4)28(49-36)18-27-23(9-12-31(54)55)43(6,19-29(46)52)39(48-27)22(2)37-25(11-14-33(58)59)44(7,20-30(47)53)45(8,51-37)40-26(17-35(62)63)42(5,38(21)50-40)16-15-34(60)61;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H10,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;/m1./s1

InChI Key

RIOREOKPRNNJQD-OKJGWHJPSA-M

Canonical SMILES

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O.[Co]

Isomeric SMILES

C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N.[Co]

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